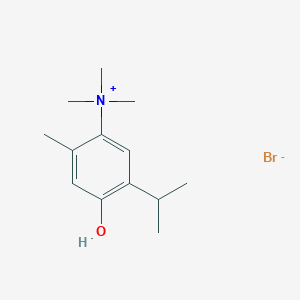
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound It is characterized by the presence of a hydroxyl group, an isopropyl group, and a trimethylammonium group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 4-hydroxy-5-isopropyl-o-toluidine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is used as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between different phases makes it valuable in synthesis and catalysis.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it suitable for use in cleaning products and surface disinfectants.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its surfactant properties and use in various industrial applications.
Uniqueness
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is unique due to the presence of the hydroxyl and isopropyl groups, which can influence its solubility, reactivity, and interaction with biological membranes. These structural features may enhance its effectiveness as an antimicrobial agent and its utility in various applications.
Eigenschaften
CAS-Nummer |
66967-78-0 |
|---|---|
Molekularformel |
C13H22BrNO |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |
InChI-Schlüssel |
ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


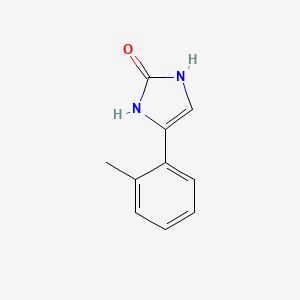
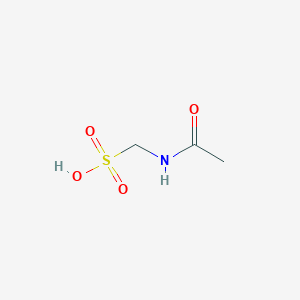


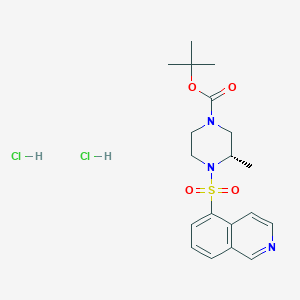
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)

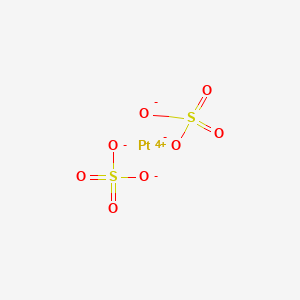

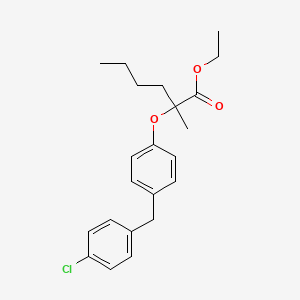

![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

